(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride

Description

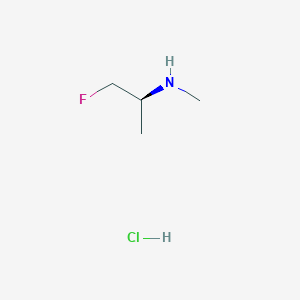

(2S)-1-Fluoro-N-methylpropan-2-amine hydrochloride (CAS 1389320-35-7) is a chiral amine hydrochloride salt characterized by a fluorine atom at the 1-position, a methylamino group at the 2-position, and a propan-2-amine backbone. Its molecular formula is C₄H₉FClN, with a molecular weight of 137.57 g/mol. The (2S) configuration indicates its stereochemistry, and the hydrochloride salt enhances solubility and stability for pharmaceutical applications. Fluorine substitution often improves metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name |

(2S)-1-fluoro-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDLYIUHQCZKME-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CF)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride typically involves several steps. One common method includes the fluorination of a suitable precursor, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the effects of fluorine substitution on biological activity.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of the fluorine atom can enhance binding affinity to certain receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms that are influenced by the compound’s unique chemical structure.

Comparison with Similar Compounds

Cathinone Hydrochloride (CAS 72739-14-1)

- Structure: (2S)-2-Amino-1-phenylpropan-1-one hydrochloride.

- Molecular Formula: C₉H₁₁NO·HCl.

- Molecular Weight : 185.65 g/mol.

- Key Features: Contains a phenyl group and ketone at the 1-position. Pharmacologically active as a stimulant, acting on dopamine and norepinephrine transporters. Used as a reference standard in forensic and pharmaceutical analyses.

- Comparison: Unlike the target compound, Cathinone has a ketone and aromatic ring, contributing to its psychoactive properties. The absence of fluorine in Cathinone reduces its lipophilicity compared to the target compound. Stability: Cathinone degrades under acidic conditions but remains stable in refrigeration .

(2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)

- Structure : Difluoroethyl-substituted propanamine dihydrochloride.

- Molecular Formula : C₅H₁₄Cl₂F₂N₂.

- Molecular Weight : 235.08 g/mol.

- Key Features :

- Contains two fluorine atoms on the ethyl group and two hydrochloride groups .

- Enhanced solubility due to dihydrochloride salt.

- Dihydrochloride form may improve bioavailability but could increase hygroscopicity. No stability data available, but dihydrochloride salts generally exhibit better thermal stability .

(2S)-1-Phenylpropan-2-amine Hydrochloride

- Structure : Phenyl-substituted propan-2-amine hydrochloride.

- Molecular Formula : C₉H₁₃ClN.

- Molecular Weight : 170.66 g/mol.

- Key Features: Phenyl group at the 1-position, analogous to amphetamines. Potential CNS activity due to structural similarity to phenethylamines.

- Comparison :

Data Table: Structural and Functional Comparison

Research Findings and Implications

Pharmacological Potential

- Anti-Inflammatory Activity : Ephedrine derivatives (e.g., pseudoephedrine) suppress pro-inflammatory cytokines via PI3K/Akt pathways . The target compound’s fluorine substitution could enhance this activity by prolonging half-life.

- Antimicrobial Properties : While MPPH has MIC/MBC values of 87.5/175 ppm against E. coli , fluorine’s electronegativity might improve antimicrobial efficacy in the target compound.

Biological Activity

(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. The presence of a fluorine atom in its structure enhances its biological activity by influencing binding affinities to receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to certain receptors, modulating their activity. This can lead to alterations in signal transduction pathways, which are critical for various physiological processes. The compound's unique chemical structure allows it to participate in diverse biochemical interactions, making it a valuable tool in scientific research.

Applications in Scientific Research

This compound has a wide range of applications, including:

- Chemical Synthesis : Used as a building block for synthesizing more complex molecules.

- Biological Studies : Investigates the effects of fluorine substitution on biological activity.

- Pharmaceutical Development : Explores potential therapeutic applications by modifying existing drugs or creating new ones.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Enhanced binding affinity to serotonin receptors | Radiolabeled binding assays |

| Study 2 | Modulation of enzyme activity in metabolic pathways | Enzyme kinetics analysis |

| Study 3 | Toxicological assessment showing low acute toxicity | In vivo toxicity studies |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Serotonin Receptor Binding : A study demonstrated that this compound exhibits a significant increase in binding affinity to serotonin receptors compared to its non-fluorinated counterparts. This suggests potential applications in treating mood disorders.

- Enzyme Modulation : Research indicated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders .

- Toxicity Profile : A comprehensive toxicity assessment revealed that the compound has a favorable safety profile with low acute toxicity levels, making it a candidate for further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.